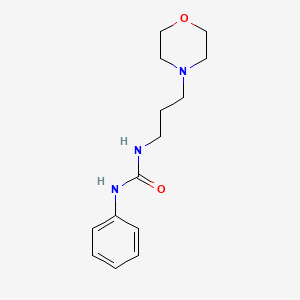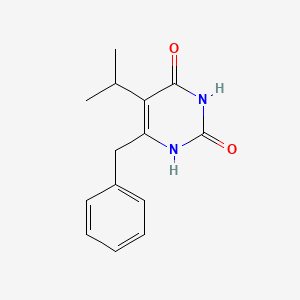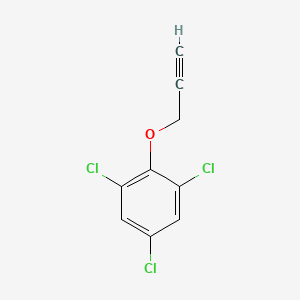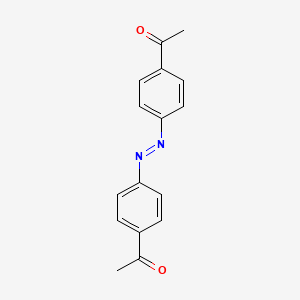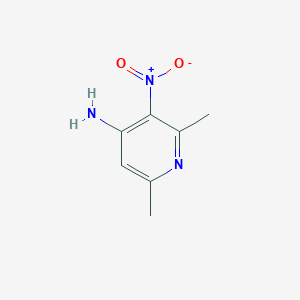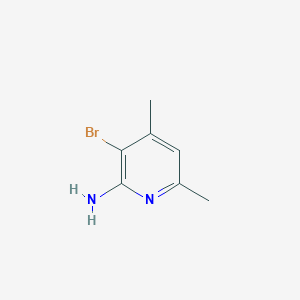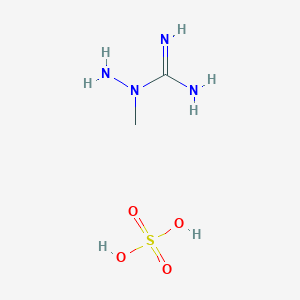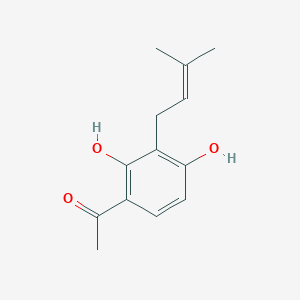
Pteridine-6-carboxylic acid
Overview
Description
Pteridine-6-carboxylic acid is a heterocyclic compound composed of a pteridine ring system with a carboxylic acid group at the 6th position It is structurally related to pterins, which are compounds with additional substituents on the pteridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pteridine-6-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method is the Gabriel-Isay synthesis, which involves the reaction of a pyrimidine derivative with a formamide derivative. The reaction conditions often include the use of strong acids or bases to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Pteridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as dihydropteridine or tetrahydropteridine, using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ring nitrogens or carbons, often facilitated by nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions include various pteridine derivatives, which can have different functional groups attached to the pteridine ring. These derivatives are often used in further chemical or biological studies .
Scientific Research Applications
Pteridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex pteridine derivatives, which are studied for their unique chemical properties.
Biology: this compound and its derivatives are important in studying enzyme cofactors and biological pigments.
Industry: This compound is used in the production of fluorescent dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of pteridine-6-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as a cofactor for enzymes involved in metabolic reactions, such as hydroxylases and synthases. The compound’s structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pterin: A related compound with a similar pteridine ring structure but different substituents.
Folic Acid: A pterin derivative that plays a crucial role in DNA synthesis and repair.
Lumazine: Another pteridine derivative involved in bacterial metabolism and bioluminescence.
Uniqueness
Pteridine-6-carboxylic acid is unique due to its specific functional group at the 6th position, which imparts distinct chemical and biological properties. This makes it valuable for studying specific biochemical pathways and developing targeted applications in medicine and industry .
Properties
IUPAC Name |
pteridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O2/c12-7(13)5-2-9-6-4(11-5)1-8-3-10-6/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABAALFDOOSQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550670 | |
| Record name | Pteridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955-24-4 | |
| Record name | Pteridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



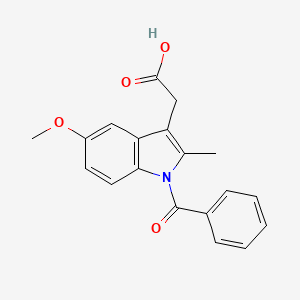
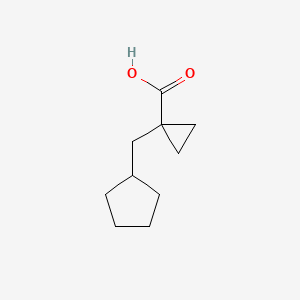
![N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B3064716.png)
